molecular formula C25H44N12O8S B12313392 H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2

Cat. No.: B12313392
M. Wt: 672.8 g/mol
InChI Key: QXUPFHUQCFYTFV-UHFFFAOYSA-N
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Description

The compound H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid analogs can be introduced during the SPPS process.

Major Products Formed

    Disulfide-bridged peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2 depends on its specific application. Generally, peptides interact with cellular receptors or enzymes, mimicking natural ligands or substrates. This interaction can activate or inhibit biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu: Another synthetic peptide with similar applications.

    H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu: Used in studies of protein interactions and therapeutic research.

Uniqueness

H-DL-Gln-DL-Asn-DL-Cys-DL-Pro-DL-Arg-Gly-NH2: is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds through the cysteine residue adds to its versatility in research applications.

Properties

Molecular Formula

C25H44N12O8S

Molecular Weight

672.8 g/mol

IUPAC Name

2-amino-N-[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C25H44N12O8S/c26-12(5-6-17(27)38)20(41)35-14(9-18(28)39)22(43)36-15(11-46)24(45)37-8-2-4-16(37)23(44)34-13(3-1-7-32-25(30)31)21(42)33-10-19(29)40/h12-16,46H,1-11,26H2,(H2,27,38)(H2,28,39)(H2,29,40)(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H4,30,31,32)

InChI Key

QXUPFHUQCFYTFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

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